molecular formula C19H14ClN3O3S B2530343 N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide CAS No. 897618-05-2

N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide

Cat. No. B2530343
CAS RN: 897618-05-2
M. Wt: 399.85
InChI Key: ZLXDJGQPCUIMPW-UHFFFAOYSA-N
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Description

The compound N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide is a derivative of benzamide, which is a class of compounds known for their diverse biological activities. While the specific compound is not directly discussed in the provided papers, the papers do provide insights into the synthesis, structure, and biological activity of related benzamide derivatives, which can be used to infer potential characteristics of the compound .

Synthesis Analysis

The synthesis of benzamide derivatives typically involves the reaction of an acid chloride with an amine. In the case of N-(thiazol-2-yl)benzamide derivatives, the synthesis was carried out by introducing a methyl functionality and exploring the role of non-covalent interactions in the gelation process . Similarly, the synthesis of [1,2,4]thiadiazolo[2,3-a]pyridine benzamide derivatives involved a one-pot reaction of potassium thiocyanate, benzoyl chloride, and 2-amino pyridine derivatives, followed by oxidation with copper(II) chloride . These methods suggest that the synthesis of this compound could also involve a multi-step process including activation of the benzoyl compound, introduction of the thiazole moiety, and subsequent functionalization.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized by the presence of the amide functional group, which can participate in hydrogen bonding and other non-covalent interactions. The crystal structure of one of the gelators showed a helical assembly driven by π-π interaction along with cyclic N–H⋯N and S⋯O interaction . For the thiadiazolo[2,3-a]pyridine benzamide derivatives, the crystal structures revealed a stable planar geometry around the copper(II) ion when coordinated with the ligands . These findings suggest that the molecular structure of this compound would likely exhibit similar non-covalent interactions, potentially influencing its physical properties and reactivity.

Chemical Reactions Analysis

The chemical reactivity of benzamide derivatives can be influenced by the substituents on the benzamide core. In the case of the gelators, the presence of a methyl group and the ability to form multiple non-covalent interactions were crucial for their gelation behavior . The oxidation process used in the synthesis of the thiadiazolo[2,3-a]pyridine benzamide derivatives indicates that these compounds can undergo cyclization and form stable complexes with metal ions . This suggests that this compound may also participate in complexation reactions and could be reactive towards certain reagents under appropriate conditions.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not detailed in the provided papers, the properties of benzamide derivatives generally include solubility in organic solvents, potential for crystallization, and the ability to form gels under certain conditions . The cytotoxic activity of some benzamide derivatives against various cancer cell lines indicates that these compounds can interact with biological systems, which could be related to their chemical structure and the presence of specific functional groups . Therefore, it can be inferred that this compound may have similar solubility properties, potential for crystallization, and biological activity.

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of compounds related to N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide involves multiple steps, including chlorination, aminolysis, and condensation reactions. An example is the synthesis of 2-[(pyridine-4-yl)methylamino]-N-[4-(trifluoromethyl)phenyl]benzamide from 2-nitrobenzoic acid, showcasing the compound's complex preparation process and its structural flexibility for modifications (Gong Ping, 2007).

Antimicrobial and Anti-Infectious Applications

  • Thiazolides, including derivatives of benzothiazoles, have been studied for their anti-infectious properties against a range of pathogens, including protozoan parasites, bacteria, and viruses. Notably, nitazoxanide, a related thiazolide, demonstrates potent antimicrobial activity, suggesting a potential application for benzothiazole derivatives in combating infections (Brockmann et al., 2014).

Anticancer Activity

  • The design and synthesis of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides have shown promising results in anticancer evaluations. These compounds exhibit moderate to excellent activity against various cancer cell lines, highlighting their potential in cancer treatment (Ravinaik et al., 2021).

Environmental and Industrial Applications

  • Novel magnetic nanoadsorbents derived from thiazole compounds have been developed for the removal of heavy metals, such as Zn2+ and Cd2+, from industrial wastes. These adsorbents demonstrate high adsorption capacities and reusability, indicating their suitability for environmental cleanup efforts (Zargoosh et al., 2015).

Antimalarial and Potential COVID-19 Applications

  • Sulfonamide derivatives have been investigated for their antimalarial properties, with some compounds showing potent activity against malaria. Additionally, their potential application against COVID-19 has been explored through computational and molecular docking studies, suggesting a versatile role in pharmaceutical development (Fahim & Ismael, 2021).

Mechanism of Action

While the exact mechanism of action for “N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide” is not specified, related compounds have been evaluated for their anti-inflammatory activity. The anti-inflammatory activity of these compounds is believed to be mediated chiefly through inhibition of the biosynthesis of prostaglandins .

properties

IUPAC Name

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O3S/c1-10-7-12(20)9-14-17(10)21-19(27-14)22-18(26)11-3-2-4-13(8-11)23-15(24)5-6-16(23)25/h2-4,7-9H,5-6H2,1H3,(H,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLXDJGQPCUIMPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=C(S2)NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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